molecular formula C11H13ClN2O2 B7557479 N-[4-[(2-chloroacetyl)amino]phenyl]propanamide

N-[4-[(2-chloroacetyl)amino]phenyl]propanamide

Cat. No. B7557479
M. Wt: 240.68 g/mol
InChI Key: VPJVAXAZBLDLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(2-chloroacetyl)amino]phenyl]propanamide, also known as CAP, is a chemical compound that has been extensively studied for its various scientific research applications. CAP is a synthetic compound that is commonly used in the field of biochemistry and pharmacology due to its unique properties and mechanisms of action.

Mechanism of Action

N-[4-[(2-chloroacetyl)amino]phenyl]propanamide works by inhibiting the activity of certain enzymes such as histone deacetylases. This leads to changes in the acetylation status of histones, which can affect the expression of genes involved in various physiological processes. N-[4-[(2-chloroacetyl)amino]phenyl]propanamide has also been shown to inhibit the activity of other enzymes such as chymotrypsin, which is involved in the breakdown of proteins.
Biochemical and Physiological Effects
N-[4-[(2-chloroacetyl)amino]phenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. N-[4-[(2-chloroacetyl)amino]phenyl]propanamide has also been shown to have anti-inflammatory effects by inhibiting the activity of enzymes such as cyclooxygenase-2. In addition, N-[4-[(2-chloroacetyl)amino]phenyl]propanamide has been shown to have neuroprotective effects by inhibiting the activity of enzymes such as glycogen synthase kinase-3β.

Advantages and Limitations for Lab Experiments

N-[4-[(2-chloroacetyl)amino]phenyl]propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods of time. However, N-[4-[(2-chloroacetyl)amino]phenyl]propanamide has some limitations for lab experiments. It is a relatively toxic compound and should be handled with care. In addition, its effects on various enzymes and proteins can be complex and difficult to interpret.

Future Directions

For the study of N-[4-[(2-chloroacetyl)amino]phenyl]propanamide include investigating its potential as a therapeutic agent and studying its effects on other enzymes and proteins.

Synthesis Methods

The synthesis of N-[4-[(2-chloroacetyl)amino]phenyl]propanamide involves the reaction of 2-chloroacetyl chloride with 4-aminobenzonitrile in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propanoic acid to obtain N-[4-[(2-chloroacetyl)amino]phenyl]propanamide. This method of synthesis is relatively simple and can be scaled up for large-scale production.

Scientific Research Applications

N-[4-[(2-chloroacetyl)amino]phenyl]propanamide has been extensively studied for its various scientific research applications. It is commonly used as a chemical probe in the field of biochemistry and pharmacology to study the mechanisms of action of various enzymes and proteins. N-[4-[(2-chloroacetyl)amino]phenyl]propanamide has been shown to selectively inhibit the activity of certain enzymes such as histone deacetylases, which are involved in the regulation of gene expression. This makes N-[4-[(2-chloroacetyl)amino]phenyl]propanamide a valuable tool for studying the role of these enzymes in various physiological processes.

properties

IUPAC Name

N-[4-[(2-chloroacetyl)amino]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-2-10(15)13-8-3-5-9(6-4-8)14-11(16)7-12/h3-6H,2,7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJVAXAZBLDLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(2-chloroacetyl)amino]phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.